molecular formula C14H18O5 B14332945 Nordeoxynivalenol B CAS No. 103776-39-2

Nordeoxynivalenol B

Cat. No.: B14332945
CAS No.: 103776-39-2
M. Wt: 266.29 g/mol
InChI Key: PAKXMQGHFZXKNF-ICGCDAGXSA-N
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Description

Nordeoxynivalenol B (norDON B) is a structural analog of deoxynivalenol (DON), a mycotoxin produced by Fusarium species. Unlike DON, which contains a 12,13-epoxide group and three hydroxyl groups, norDON B lacks one hydroxyl group, leading to distinct chemical and toxicological properties . It is frequently identified as a co-contaminant in DON-producing crops, such as wheat and maize, though its concentration is typically lower than DON due to its role as a secondary metabolite . Research indicates that norDON B shares a tricyclic 12,13-epoxytrichothecene backbone but differs in hydroxylation patterns, which influence its reactivity and biological interactions .

Properties

CAS No.

103776-39-2

Molecular Formula

C14H18O5

Molecular Weight

266.29 g/mol

IUPAC Name

(2R,3R,3aR,8bR)-3a-(hydroxymethyl)-6,8b-dimethyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2,3,5-triol

InChI

InChI=1S/C14H18O5/c1-7-3-4-8-11(10(7)17)19-14(6-15)12(18)9(16)5-13(8,14)2/h3-4,9,12,15-18H,5-6H2,1-2H3/t9-,12-,13-,14-/m1/s1

InChI Key

PAKXMQGHFZXKNF-ICGCDAGXSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@]3(C[C@H]([C@H]([C@]3(O2)CO)O)O)C)O

Canonical SMILES

CC1=C(C2=C(C=C1)C3(CC(C(C3(O2)CO)O)O)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Nordeoxynivalenol B typically involves the use of advanced organic chemistry techniques. One common method is the reduction of deoxynivalenol using specific reducing agents under controlled conditions. The reaction often requires a catalyst and is carried out in an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound is generally achieved through the cultivation of Fusarium fungi under controlled conditions. The fungi are grown on a suitable substrate, such as grains, and the mycotoxin is extracted and purified using various chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

Nordeoxynivalenol B undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles, such as halides, under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxynivalenol derivatives with altered functional groups.

Scientific Research Applications

Nordeoxynivalenol B has several applications in scientific research:

    Chemistry: It is used as a model compound to study the behavior of mycotoxins and their interactions with other chemicals.

    Biology: Researchers study its effects on cellular processes and its role in fungal pathogenicity.

    Medicine: this compound is investigated for its potential therapeutic applications and its toxicological effects on human health.

    Industry: It is used in the development of detection methods for mycotoxins in food and feed products.

Mechanism of Action

Nordeoxynivalenol B exerts its effects by inhibiting protein synthesis in cells. It binds to the ribosome and interferes with the elongation phase of translation, leading to the accumulation of incomplete polypeptides and subsequent cellular stress. This mechanism is similar to that of other trichothecene mycotoxins, which also target the ribosome and disrupt protein synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below highlights structural differences between norDON B and related trichothecenes:

Compound Key Structural Features Molecular Formula Relative Toxicity (vs. DON)
Nordeoxynivalenol B Lacks hydroxyl group at C-8; retains 12,13-epoxide C₁₅H₂₀O₆ ~50% less toxic
Deoxynivalenol (DON) Three hydroxyl groups (C-3, C-7, C-15); 12,13-epoxide C₁₅H₂₀O₆ Baseline (100%)
Nivalenol (NIV) Additional hydroxyl group at C-4; 12,13-epoxide C₁₅H₂₀O₇ ~80% more toxic
DOM-1 De-epoxidated derivative of DON (lacks 12,13-epoxide) C₁₅H₂₂O₆ ~90% less toxic
3-AcDON Acetylated hydroxyl group at C-3 C₁₇H₂₂O₇ ~70% as toxic

Key Observations :

  • The absence of a hydroxyl group in norDON B reduces its polarity compared to DON, altering its interaction with cellular targets like ribosomes .
  • Unlike DOM-1, which lacks the 12,13-epoxide group critical for toxicity, norDON B retains this feature, contributing to residual cytotoxicity .
Toxicological Profiles
  • norDON B: Exhibits reduced inhibition of protein synthesis in mammalian cells (IC₅₀ = 1.2 μM) compared to DON (IC₅₀ = 0.6 μM) .
  • NIV : Higher toxicity due to enhanced binding affinity to ribosomes (IC₅₀ = 0.3 μM) .
  • 3-AcDON : Acetylation at C-3 reduces bioavailability, leading to lower acute toxicity in vivo .
Metabolic Pathways
  • norDON B: Undergoes rapid glucuronidation in the liver, similar to DON, but its dehydroxylated structure slows enzymatic processing, prolonging systemic exposure .
  • DOM-1 : Lacks the epoxide group, enabling faster renal excretion and negligible bioaccumulation .

Analytical Detection and Co-Occurrence

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting norDON B, with a limit of detection (LOD) of 0.1 μg/kg in grain samples . Co-occurrence data from contaminated wheat samples show:

Mycotoxin Mean Concentration (μg/kg) Frequency (%)
DON 450 95
norDON B 25 30
3-AcDON 80 60
NIV 120 45

Note: norDON B is less prevalent than DON but often coexists with acetylated derivatives like 3-AcDON .

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